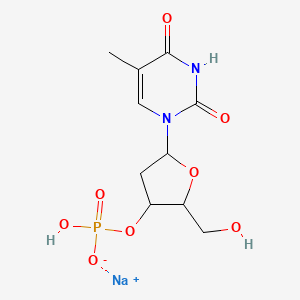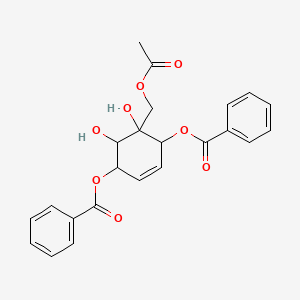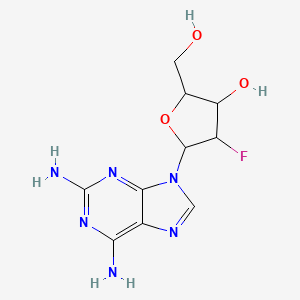
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH is a synthetic peptide composed of carbobenzoxy (Cbz)-protected amino acids: alanine (Ala), proline (Pro), and tyrosine (Tyr). This compound is often used in peptide synthesis and research due to its stability and the protective Cbz group, which prevents unwanted side reactions during synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of tyrosine using the Cbz group. This is followed by the sequential addition of proline and alanine, each protected by the Cbz group. The final product is obtained after deprotection and purification.
Protection of Tyrosine: Tyrosine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form Cbz-Tyr-OH.
Coupling with Proline: Cbz-Tyr-OH is then coupled with Cbz-Pro-OH using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form Cbz-Tyr-Pro-OH.
Addition of Alanine: The final step involves coupling Cbz-Tyr-Pro-OH with Cbz-Ala-OH under similar conditions to yield this compound.
Deprotection: The Cbz groups are removed using hydrogenation in the presence of a palladium catalyst to obtain the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin, allowing for easy purification and handling.
化学反応の分析
Types of Reactions
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The Cbz protecting groups can be removed by catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products
Hydrolysis: Yields Cbz-DL-Ala, Cbz-DL-Pro, and Cbz-DL-Tyr.
Oxidation: Yields dityrosine or other oxidized tyrosine derivatives.
Reduction: Yields the deprotected peptide, DL-Ala-DL-Pro-DL-Tyr.
科学的研究の応用
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.
Biological Studies: Serves as a model peptide for studying protein folding, stability, and interactions.
Drug Development: Used in the design and synthesis of peptide-based drugs and inhibitors.
Industrial Applications: Employed in the production of peptide-based materials and biopolymers.
作用機序
The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The Cbz group provides stability and prevents premature degradation, allowing the peptide to reach its target site effectively.
類似化合物との比較
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can be compared with other similar peptides such as:
Cbz-DL-Ala-DL-Pro-DL-Phe-OH: Similar structure but with phenylalanine (Phe) instead of tyrosine (Tyr). It has different biochemical properties and applications.
Cbz-DL-Ala-DL-Pro-DL-Ser-OH: Contains serine (Ser) instead of tyrosine, leading to different reactivity and biological activity.
Cbz-DL-Ala-DL-Pro-DL-Leu-OH: Leucine (Leu) replaces tyrosine, altering the peptide’s hydrophobicity and interaction with other molecules.
The uniqueness of this compound lies in the presence of tyrosine, which can undergo specific reactions such as phosphorylation, making it valuable in studying signal transduction pathways.
特性
分子式 |
C25H29N3O7 |
|---|---|
分子量 |
483.5 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33) |
InChIキー |
BZZSGOXWDYSEQB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)

![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)

![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)


![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)

![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)


![[2-[2,2-bis(7-hydroxy-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-8-yl)ethyl]-5-hydroxy-3-methoxy-4-methylphenyl] benzoate](/img/structure/B12101654.png)
